2-Chloro-4-[4-(propan-2-yl)piperazin-1-yl]pyrimidine
Description
2-Chloro-4-[4-(propan-2-yl)piperazin-1-yl]pyrimidine is a heterocyclic compound featuring a pyrimidine core substituted at position 2 with a chlorine atom and at position 4 with a piperazine moiety bearing an isopropyl group. The pyrimidine ring serves as a critical pharmacophore in medicinal chemistry due to its ability to mimic nucleobases, enabling interactions with biological targets such as enzymes and receptors . The chlorine atom at position 2 enhances electrophilicity, facilitating nucleophilic substitution reactions, while the 4-(propan-2-yl)piperazine group contributes to solubility and receptor-binding properties through steric and electronic effects . This compound is synthesized via nucleophilic aromatic substitution (SNAr) or coupling reactions, as demonstrated in protocols involving vinyllithium reagents and subsequent aromatization steps .
Properties
IUPAC Name |
2-chloro-4-(4-propan-2-ylpiperazin-1-yl)pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17ClN4/c1-9(2)15-5-7-16(8-6-15)10-3-4-13-11(12)14-10/h3-4,9H,5-8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXLQJNKGCCENLR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1CCN(CC1)C2=NC(=NC=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17ClN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Substitution of 4-Chloropyrimidine with Piperazine Derivative
A common approach involves nucleophilic aromatic substitution (SNAr) of the 4-chloro substituent on the pyrimidine ring by a piperazine derivative bearing the isopropyl group at the nitrogen.
- Starting Material: 2-chloro-4-chloropyrimidine or 2-methylthio-4-chloropyrimidine.
- Nucleophile: 4-(propan-2-yl)piperazine.
- Reaction Conditions:
- Solvents such as ethanol, tetrahydrofuran (THF), or acetonitrile.
- Base such as potassium carbonate or sodium hydride to facilitate substitution.
- Temperature range: ambient to reflux conditions depending on solvent.
- Outcome: Formation of 2-chloro-4-[4-(propan-2-yl)piperazin-1-yl]pyrimidine with displacement of the 4-chlorine.
Chlorination Step (If Starting from 2-Methylthio-4-Substituted Pyrimidine)
In cases where the starting material is 2-methylthio-4-substituted pyrimidine, a chlorination step is necessary to convert the 2-methylthio group to 2-chloro.
- Reagents: Chlorinating agents such as phosphorus oxychloride (POCl3) or sulfuryl chloride.
- Solvent: Polar aprotic solvents like N,N-dimethylformamide (DMF) or acetonitrile.
- Temperature: Typically reflux or controlled heating.
- Result: Conversion of 2-methylthio to 2-chloro, yielding the desired 2-chloro-4-substituted pyrimidine.
Representative Synthesis Route from Patent CN103554036A
A patented method describes a two-step synthesis starting from 2-methylthio-4-chloropyrimidine:
| Step | Reaction Type | Reagents & Conditions | Product Description |
|---|---|---|---|
| 1 | Substitution | 2-methylthio-4-chloropyrimidine + alkali in solvent 1 | 2-methylthio-4-substituted pyrimidine |
| 2 | Chlorination | Intermediate + chlorinating agent in solvent 2 | 2-chloro-4-substituted pyrimidine (target) |
This method allows for controlled substitution at the 4-position followed by chlorination at the 2-position, yielding the target compound with high purity.
Alternative Multi-Step Synthesis from Patent CN107400113A
Another approach involves a more elaborate synthetic sequence for 2-chloro-pyrimidine derivatives with piperazine or piperidine substituents:
| Step | Description | Reagents & Conditions | Notes |
|---|---|---|---|
| 1 | Bromination | 2-chloropyrimidine + bromine in acetic acid, reflux overnight | Introduces bromine at 5-position as intermediate |
| 2 | Coupling | Brominated intermediate + N-benzylpiperidine ketone in THF, -78°C | Forms piperidine-substituted pyrimidine intermediate |
| 3 | Elimination | Intermediate + HCl in ethanol, reflux | Forms tetrahydropyridine derivative |
| 4 | Catalytic Hydrogenation | Pd/C catalyst, methanol, room temperature, hydrogen atmosphere | Debenzylation and saturation to piperidine derivative |
This method, although more complex, demonstrates the versatility of pyrimidine substitution chemistry and can be adapted for piperazine derivatives by modifying the nucleophile and reaction conditions.
Reaction Conditions Summary Table
| Reaction Step | Typical Reagents | Solvents | Temperature Range | Notes |
|---|---|---|---|---|
| Nucleophilic Substitution | 4-(propan-2-yl)piperazine, base | Ethanol, THF, acetonitrile | Ambient to reflux | SNAr reaction at 4-position |
| Chlorination | POCl3, SOCl2, or other chlorinating agents | DMF, acetonitrile | Reflux or controlled heating | Converts 2-methylthio to 2-chloro |
| Bromination (optional) | Bromine, acetic acid | Acetic acid | Reflux overnight | For intermediate bromopyrimidines |
| Coupling (alternative) | N-benzylpiperidine ketone, n-BuLi | THF | -78°C to room temperature | For piperidine substitution |
| Elimination (alternative) | HCl, ethanol | Ethanol | Reflux | Forms tetrahydropyridine intermediate |
| Catalytic Hydrogenation | Pd/C catalyst, H2 | Methanol | Room temperature | Debenzylation and saturation |
Research Findings and Analysis
- The substitution reaction at the 4-position of 2-chloropyrimidine derivatives with piperazine nucleophiles proceeds efficiently under basic conditions with good yields.
- Chlorination of 2-methylthio intermediates is a reliable method to introduce the 2-chloro substituent, crucial for the target compound's structure.
- Reaction solvents and temperatures significantly influence yield and purity; polar aprotic solvents and controlled reflux conditions are preferred.
- The multi-step method involving bromination, coupling, elimination, and hydrogenation offers a route to structurally related compounds and can be adapted for the target molecule with optimization.
- The choice of reagents such as bromine, POCl3, and palladium catalysts aligns with standard organic synthesis protocols for heterocyclic compounds.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-4-[4-(propan-2-yl)piperazin-1-yl]pyrimidine can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.
Common Reagents and Conditions
Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in solvents like tetrahydrofuran (THF) are commonly used.
Oxidation: Oxidizing agents such as hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) can be employed.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrimidines, while oxidation and reduction can lead to different functionalized derivatives.
Scientific Research Applications
2-Chloro-4-[4-(propan-2-yl)piperazin-1-yl]pyrimidine has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of potential therapeutic agents, including anti-cancer and anti-inflammatory drugs.
Biological Studies: The compound is studied for its interactions with biological targets, such as enzymes and receptors, to understand its mechanism of action and potential therapeutic benefits.
Industrial Applications: It is used in the development of agrochemicals and other industrial products due to its versatile chemical properties.
Mechanism of Action
The mechanism of action of 2-Chloro-4-[4-(propan-2-yl)piperazin-1-yl]pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may act as an enzyme inhibitor by binding to the active site and preventing substrate access .
Comparison with Similar Compounds
Table 1: Key Structural Analogues and Their Properties
Key Observations:
Substituent Effects on Reactivity: The 2-chloro group in the target compound is highly reactive toward nucleophilic displacement, similar to analogues like 2-chloro-4-vinylpyrimidine . However, bulkier substituents (e.g., isopropyl in the target compound vs. methylsulfonyl in ’s derivative) reduce reaction rates due to steric hindrance .
Biological Activity: The target compound’s 4-(isopropyl)piperazine group likely modulates serotonin receptor affinity, similar to 2-aminopyrimidine derivatives with piperidine or morpholine substituents . Thienopyrimidine derivatives (e.g., ) show divergent activity profiles due to their fused-ring systems, which improve metabolic stability but reduce solubility .
Physicochemical Properties :
- Lipophilicity : The isopropyl group increases logP (~2.5 estimated) compared to polar substituents like 2-hydroxyethyl (e.g., : logP ~1.8) .
- Solubility : Piperazine-containing derivatives generally exhibit better aqueous solubility than piperidine analogues (e.g., ) due to the basic nitrogen in piperazine .
Biological Activity
2-Chloro-4-[4-(propan-2-yl)piperazin-1-yl]pyrimidine is a heterocyclic compound with significant biological activity, particularly in medicinal chemistry. Its structure includes a pyrimidine ring substituted with a chloro group and a piperazine ring, which contributes to its interaction with various biological targets, including enzymes and receptors.
The molecular formula of this compound is , and it has a molecular weight of approximately 256.77 g/mol. The compound's unique structure allows it to participate in various biochemical reactions, making it a valuable candidate for drug development.
Research indicates that this compound interacts with several biological pathways:
- Acetylcholinesterase Inhibition : This compound has been shown to inhibit acetylcholinesterase, an enzyme crucial for breaking down acetylcholine in the nervous system, thereby potentially enhancing cholinergic signaling.
- NF-kB Pathway Modulation : It modulates the NF-kB signaling pathway, which is integral to inflammatory responses and immune regulation.
- PARP1 Inhibition : In studies involving human breast cancer cells, derivatives of this compound demonstrated significant inhibition of PARP1, an enzyme involved in DNA repair mechanisms. This inhibition leads to increased apoptosis in cancer cells, suggesting potential applications in oncology .
Biological Activity Data
The biological activity of this compound can be summarized in the following table:
Case Study 1: Cancer Research
In a study focused on breast cancer treatment, compounds similar to this compound were tested for their ability to inhibit PARP1. The compound exhibited an IC50 value of approximately 18 µM, demonstrating significant efficacy against cancer cell lines . This highlights its potential as a therapeutic agent in oncology.
Case Study 2: Neuropharmacology
Another study investigated the effects of this compound on neuropharmacological pathways. It was found to enhance synaptic transmission by inhibiting acetylcholinesterase, thereby increasing acetylcholine levels in synaptic clefts. This action suggests potential applications in treating neurodegenerative diseases such as Alzheimer's.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2-Chloro-4-[4-(propan-2-yl)piperazin-1-yl]pyrimidine, and what analytical methods ensure purity?
- Methodological Answer : The compound is typically synthesized via nucleophilic substitution reactions, where a piperazine derivative reacts with a halogenated pyrimidine precursor. For example, thieno[3,2-d]pyrimidine derivatives (structurally analogous) are synthesized using Pd-catalyzed cross-coupling or condensation reactions under reflux conditions . Post-synthesis, purity is verified using HPLC (≥98% purity criteria, as in ) and GC-MS to confirm molecular weight and structural integrity .
Q. How is the compound characterized using spectroscopic and crystallographic methods?
- Methodological Answer : Characterization involves:
- NMR spectroscopy (¹H/¹³C) to confirm substituent positions and piperazine ring integration.
- X-ray crystallography (e.g., as in ) to resolve crystal packing and bond angles, critical for understanding steric effects.
- Mass spectrometry (GC-MS or LC-MS) to validate molecular weight and detect impurities .
Q. What initial biological screening approaches are used to evaluate this compound's activity?
- Methodological Answer : Early-stage screening includes:
- Enzyme inhibition assays (e.g., PI3K p110α inhibition, as in ) using fluorescence-based or radiometric methods.
- Cellular viability assays (MTT/XTT) to assess cytotoxicity.
- Comparative studies with structurally similar inhibitors (e.g., menin-MLL inhibitors in ) to benchmark efficacy and selectivity .
Advanced Research Questions
Q. How can researchers analyze discrepancies in biological activity data between in vitro and in vivo studies?
- Methodological Answer : Discrepancies often arise from pharmacokinetic factors (e.g., bioavailability, metabolic stability). To address this:
- Perform ADME profiling (e.g., microsomal stability assays) to assess metabolic degradation.
- Use tissue distribution studies (radiolabeled compounds) to track in vivo localization.
- Cross-reference with computational models (e.g., QSAR) to predict absorption barriers .
Q. What computational strategies are employed to predict interactions with targets like PI3K?
- Methodological Answer :
- Molecular docking (e.g., AutoDock Vina) to map binding poses within the ATP-binding pocket of PI3K.
- Molecular dynamics simulations (e.g., GROMACS) to evaluate stability of ligand-receptor complexes over time.
- Free-energy perturbation (FEP) calculations to quantify binding affinity differences between derivatives .
Q. How can derivatives be designed to improve pharmacological properties such as solubility or metabolic stability?
- Methodological Answer : Key strategies include:
- Substituent modulation : Introducing polar groups (e.g., -OH, -SO₂CH₃) to enhance solubility, as seen in ’s GDC-0941.
- Prodrug approaches : Masking hydrophobic moieties with enzymatically cleavable groups.
- Isosteric replacement : Replacing chlorine with fluorine to reduce metabolic oxidation .
Q. What are the challenges in interpreting structure-activity relationship (SAR) data for derivatives of this compound?
- Methodological Answer : Challenges include:
- Conformational flexibility of the piperazine ring, which complicates binding mode predictions.
- Off-target effects from minor structural changes (e.g., shows morphological differences between MI-3 and MI-2 despite similar efficacy).
- Use 3D-QSAR (CoMFA/CoMSIA) to correlate spatial electrostatic/hydrophobic fields with activity .
Q. How can researchers assess the compound's stability under physiological conditions (e.g., pH, temperature)?
- Methodological Answer :
- Forced degradation studies : Expose the compound to acidic/alkaline buffers (pH 1–13) and analyze degradation products via LC-MS.
- Thermogravimetric analysis (TGA) to determine thermal decomposition thresholds.
- Long-term stability assays under controlled humidity and temperature (ICH guidelines) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
